5-Bromo-N,N-dimethylfuran-2-carboxamide
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Overview
Description
5-Bromo-N,N-dimethylfuran-2-carboxamide is a synthetic compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol. This compound belongs to the class of furans, which are heterocyclic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. The presence of a bromine atom and a dimethylcarboxamide group in its structure gives it unique properties that have attracted attention in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethylfuran-2-carboxamide typically involves the bromination of N,N-dimethylfuran-2-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the furan ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the furan ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted furans, while oxidation reactions can produce furan-2-carboxylic acid derivatives .
Scientific Research Applications
5-Bromo-N,N-dimethylfuran-2-carboxamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylcarboxamide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N,N-dimethylfuran-2-carboxamide
- 5-Iodo-N,N-dimethylfuran-2-carboxamide
- 5-Fluoro-N,N-dimethylfuran-2-carboxamide
Uniqueness
Compared to its analogs, 5-Bromo-N,N-dimethylfuran-2-carboxamide exhibits unique properties due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine, fluorine, or iodine, can influence the compound’s reactivity and biological activity. This makes this compound a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-bromo-N,N-dimethylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJKKQRKIVZSLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10490372 |
Source
|
Record name | 5-Bromo-N,N-dimethylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10490372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31136-79-5 |
Source
|
Record name | 5-Bromo-N,N-dimethylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10490372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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